4-Butoxy-2H-1-benzopyran-2-one

Cross-Coupling Heterocyclic Chemistry Green Chemistry

Researchers face low-yielding multi-step syntheses or isomer mixtures when accessing 3-aryl-4-hydroxycoumarins. This 4-butoxycoumarin (CAS 71386-90-8) enables single-step chlorination/Suzuki-Miyaura cross-coupling with yields up to 99%, bypassing O-/C-alkylation separation challenges. - **Key application**: Rapid SAR library generation for 3-aryl-4-hydroxycoumarins - **Emerging use**: Semiochemical screening against Aedes albopictus (analog data available) - **Supply**: Research-grade, rigorously specified for reproducible catalysis

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 71386-90-8
Cat. No. B1280250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2H-1-benzopyran-2-one
CAS71386-90-8
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=O)OC2=CC=CC=C21
InChIInChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3
InChIKeyZKOVXIHGIBKKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxycoumarin: C4-Alkoxy Scaffold for Synthesis


4-Butoxy-2H-1-benzopyran-2-one, commonly referred to as 4-butoxycoumarin, is a synthetic derivative of the coumarin (2H-1-benzopyran-2-one) class, characterized by an n-butoxy (-OC4H9) substituent at the C4 position of the benzopyrone ring. It possesses a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol [1]. This compound serves as a valuable building block in heterocyclic chemistry and is studied for its potential as a semiochemical and a substrate in cross-coupling reactions, representing a distinct member within the broader family of 4-alkoxycoumarins [2][3].

Building Block 4-Alkoxycoumarin scaffold for cross-coupling synthesis of 3-aryl-4-hydroxycoumarins
Precursor Regiospecific access to 4-O-alkyl tetronates without isomeric mixtures
Probe Semiochemical scaffold for vector control research based on analog activity

Why Generic Substitution of 4-Butoxycoumarin Fails


Generic substitution of 4-butoxy-2H-1-benzopyran-2-one with other 4-alkoxycoumarin analogs, such as 4-methoxy- or 4-ethoxycoumarin, or even positional isomers like 7-butoxycoumarin, is not straightforward. The specific length and nature of the C4-alkoxy chain directly influences the molecule's lipophilicity, metabolic stability, and its interaction with biological targets or its reactivity in synthetic transformations [1][2]. For instance, studies on 4-alkoxycoumarins demonstrate that even a subtle change from an n-butyl to a sec-butyl group can dramatically alter biological activity, underscoring the need for precise compound specification in research and procurement [3].

C4-Alkoxy Chain Mismatch

Different chain lengths (e.g., methoxy, ethoxy) alter lipophilicity and synthetic reactivity; biological profiles may shift.

Positional Isomer Effects

7-Butoxycoumarin and other positional isomers may exhibit distinct target interactions and metabolic stability.

Branching and Chirality Sensitivity

Even n-butyl to sec-butyl change can yield large differences in biological activity, as shown with repellent analogs.

4-Butoxycoumarin: Evidence vs. Closest Analogs


Cross-Coupling to 3-Aryl-4-hydroxycoumarins

4-Butoxy-2H-1-benzopyran-2-one, as a member of the 4-alkoxycoumarin class, serves as an effective substrate for a two-step, one-pot chlorination and Suzuki-Miyaura cross-coupling protocol. This method provides a superior route to 3-aryl-4-hydroxycoumarins compared to traditional syntheses. Using this protocol, 4-alkoxycoumarins are chlorinated with trichloroisocyanuric acid, a safer and more cost-effective reagent than N-chlorosuccinimide, followed by palladium-catalyzed cross-coupling with arylboronic acids to afford coupled products in yields up to 99% [1].

Cross-Coupling Yield
Class-level inference
Up to 99%
Supports efficient synthesis of 3-aryl-4-hydroxycoumarins
Reported for 4-alkoxycoumarin class; Pd-catalyzed protocol
Cross-Coupling Heterocyclic Chemistry Green Chemistry Medicinal Chemistry

Chirality-Dependent Repellent Activity of an Analog

While direct repellent data for 4-n-butoxycoumarin is not reported, a closely related analog, 4-sec-butoxycoumarin, demonstrates a powerful chirality-dependent repellent effect against the Aedes albopictus mosquito vector. The racemic (R/S)-4-sec-butoxycoumarin exhibited a Repellent Index of 49.9% at a dose of 5 mg/mL, which is approximately double the activity of its (R)-enantiomer alone (Repellent Index = 24.2%). The (S)-enantiomer showed no significant activity [1]. This stark difference highlights the potential for unexplored, potent activity within the 4-butoxycoumarin scaffold and the critical importance of stereochemistry.

Repellent Activity (Analog)
Class-level inference
Racemic: 49.9% vs (R): 24.2%
Chirality and branching significantly influence activity
Data from 4-sec-butoxycoumarin; n-butoxy not tested
Vector Control Semiochemistry Structure-Activity Relationship Chirality

Regiospecific Access to 4-O-Alkyl Tetronates

4-Butoxy-2H-1-benzopyran-2-one is explicitly cited for its utility in the preparation of regiospecific 4-O-alkyl tetronates [1]. This application leverages the compound as a masked or protected form of a reactive species. This contrasts with the direct alkylation of tetronic acids, which can suffer from poor regioselectivity, leading to mixtures of O- and C-alkylated products. The use of 4-butoxycoumarin provides a controlled, regiospecific pathway to the desired O-alkylated tetronate derivatives.

Tetronate Synthesis
Supporting evidence
Regiospecific 4-O-alkylation
Enables chemoselective building block strategy
Avoids O-/C-alkylation mixtures from direct alkylation
Building Block Tetronic Acid Regioselective Synthesis Organic Synthesis

4-Butoxycoumarin Recommended Applications


3-Aryl-4-hydroxycoumarin Derivative Synthesis

Procure 4-butoxy-2H-1-benzopyran-2-one as a key intermediate for the efficient and high-yielding synthesis of 3-aryl-4-hydroxycoumarins. Utilize the published chlorination/Suzuki-Miyaura cross-coupling protocol, which has been demonstrated to afford coupled products in yields up to 99% from 4-alkoxycoumarin substrates [1]. This route provides a significant advantage over alternative multi-step syntheses by enabling rapid access to a library of coumarin-based compounds for structure-activity relationship (SAR) studies.

Semiochemicals for Vector Control

Explore the potential of 4-butoxy-2H-1-benzopyran-2-one as a novel semiochemical (repellent or attractant) against mosquito vectors like Aedes albopictus. As demonstrated by its close structural analog 4-sec-butoxycoumarin, small changes in the C4-alkoxy chain can result in potent and chirality-dependent repellent effects [2]. This compound represents a distinct chemical space warranting investigation for the development of new tools in integrated pest management.

Regiospecific Synthesis of 4-O-Alkyl Tetronates

Employ 4-butoxy-2H-1-benzopyran-2-one as a specific building block for the preparation of 4-O-alkyl tetronates, a class of compounds with known biological activity [3]. This application leverages the compound's ability to serve as a regiospecific precursor, avoiding the separation challenges associated with direct alkylation methods that produce mixtures of O- and C-alkylated isomers .

Application
Selection Property
Validation Focus
3-Aryl-4-hydroxycoumarin Derivative Synthesis
Coumarin cross-coupling substrate reactivity
Protocol yield and scope validation
Semiochemical Vector Control Studies
4-Alkoxycoumarin repellent scaffold
Repellent index assay in target vector species
4-O-Alkyl Tetronate Synthesis
Regiospecific O-alkylation pathway
Regiospecificity confirmation and O-alkylation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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